molecular formula C9H18ClNO3 B1441174 Methyl 3-(3-piperidinyloxy)propanoate hydrochloride CAS No. 1219979-50-6

Methyl 3-(3-piperidinyloxy)propanoate hydrochloride

Cat. No.: B1441174
CAS No.: 1219979-50-6
M. Wt: 223.7 g/mol
InChI Key: YZGHVMSITZBVJW-UHFFFAOYSA-N
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Description

Structural Characterization of Methyl 3-(3-Piperidinyloxy)propanoate Hydrochloride

IUPAC Nomenclature and Systematic Identification

This compound is systematically identified by its IUPAC name, which reflects its molecular architecture. The parent chain is propanoic acid methyl ester , with a 3-piperidin-3-yloxy substituent. The hydrochloride suffix indicates the presence of a chloride counterion, formed by protonation of the piperidine nitrogen. The compound’s molecular formula is C₉H₁₆ClNO₃ , and its molecular weight is 221.5 g/mol (calculated from atomic masses: C=12, H=1, Cl=35.5, N=14, O=16).

Key structural features include:

  • Piperidinyloxy group : An oxygen-linked piperidine ring attached to the propanoate backbone at the 3-position.
  • Methyl ester : A carbonyl group esterified with methyl, contributing to the molecule’s electron-withdrawing character.
  • Hydrochloride salt : A protonated piperidine nitrogen forming an ionic interaction with chloride.
Table 1: Molecular Properties of this compound
Property Value/Description
IUPAC Name Methyl 3-(piperidin-3-yloxy)propanoate hydrochloride
Molecular Formula C₉H₁₆ClNO₃
Molecular Weight 221.5 g/mol
CAS Number [Not explicitly listed in sources]*

*The CAS number for this specific compound is not provided in the available literature, but analogous compounds (e.g., methyl 3-piperidin-3-yloxypropanoate, CID 56831301) share structural similarities.

Molecular Geometry and Conformational Analysis

The molecular geometry is dominated by the piperidine ring and ester group , with conformational flexibility influenced by steric and electronic factors.

Piperidine Ring Conformation

Piperidine rings typically adopt chair or boat conformations. In this compound, the 3-piperidinyloxy group introduces an ether linkage, which may modulate the ring’s puckering. Protonation of the piperidine nitrogen in the hydrochloride salt enhances sp³ hybridization, favoring a chair conformation (Figure 1).

Key geometric features :

  • Chair conformation : The piperidine ring adopts a chair structure, with the oxygen atom in an equatorial position to minimize steric clashes.
  • Ester group orientation : The methyl ester group is positioned trans to the piperidine-oxygen linkage, optimizing electronic delocalization.
Steric and Electronic Interactions
  • Steric hindrance : The 3-piperidinyloxy group creates moderate steric bulk, limiting rotational freedom around the oxygen-piperidine bond.
  • Electronic effects : The electron-withdrawing ester group polarizes the adjacent carbon, enhancing the molecule’s dipole moment.

Crystallographic Data and Solid-State Arrangement

While direct crystallographic data for this compound are unavailable, structural analogies to related piperidine derivatives provide insights into its solid-state behavior.

Hypothetical Crystal Packing

Based on similar compounds (e.g., methyl 3-(piperidin-3-yloxy)propanoate):

  • Hydrogen bonding : The protonated piperidine nitrogen (NH⁺) forms strong hydrogen bonds with chloride ions, creating ionic interactions .
  • Ester carbonyl interactions : The carbonyl oxygen may engage in weaker C–H⋯O hydrogen bonds with adjacent methyl or piperidine groups.
  • Supramolecular chains : Molecules likely arrange into chains or layers via alternating ionic and van der Waals interactions.
Table 2: Comparative Crystallographic Features with Analogous Compounds
Feature This compound (Hypothetical) Methyl 3-(Piperidin-3-yloxy)propanoate
Primary interactions NH⁺⋯Cl⁻ ionic bonds, C–H⋯O hydrogen bonds C–H⋯O hydrogen bonds, van der Waals forces
Packing motif Chains or layers Chains or sheets
Dihedral angles Piperidine ring ~ chair conformation; ester group ~ trans Piperidine ring ~ chair; ester group ~ trans

Comparative Structural Analysis with Piperidine Derivatives

This compound’s structure diverges from other piperidine derivatives due to its ether-linked piperidine and hydrochloride salt .

Structural Differences
Feature This compound Methyl 3-(Piperidin-1-yl)propanoate Hydrochloride
Piperidine linkage Ether (O-linked) Amine (N-linked)
Steric profile Moderate (ether group) Higher (N-linked substituent)
Solubility Enhanced by ionic interactions Moderate, influenced by amine basicity
Conformational Variations
  • Piperidine conformation : The ether linkage in the 3-piperidinyloxy group stabilizes the chair conformation more effectively than N-linked analogs, as observed in similar oxygen-containing piperidine derivatives.
  • Ester group impact : The methyl ester’s electron-withdrawing nature reduces conjugation with the piperidine ring compared to amine-linked derivatives.

Properties

IUPAC Name

methyl 3-piperidin-3-yloxypropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-12-9(11)4-6-13-8-3-2-5-10-7-8;/h8,10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGHVMSITZBVJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

Nucleophilic Substitution Reaction

The core reaction involves the substitution of a suitable leaving group on the propanoate chain with the piperidine nucleophile:

  • The hydroxy group of methyl 3-hydroxypropanoate is converted into a good leaving group (e.g., mesylate or tosylate) using sulfonyl chlorides such as methanesulfonyl chloride or p-toluenesulfonyl chloride.
  • This intermediate is then reacted with piperidine under controlled conditions to form the ether linkage, yielding methyl 3-(3-piperidinyloxy)propanoate.

Typical reaction conditions :

Step Reagents/Conditions Solvent Temperature Time Notes
Formation of sulfonate ester Methanesulfonyl chloride or p-toluenesulfonyl chloride, base (e.g., triethylamine) Dichloromethane or toluene 0–25 °C 5–24 hours Inert atmosphere recommended
Nucleophilic substitution Piperidine Acetonitrile or DMF 50–80 °C 10–20 hours Excess piperidine may be used

This method is supported by analogous processes described for similar piperidine-containing compounds, where sulfonylation followed by substitution is a standard approach.

Formation of Hydrochloride Salt

After the free base methyl 3-(3-piperidinyloxy)propanoate is obtained, it is converted into the hydrochloride salt to improve its physicochemical properties such as solubility and stability.

  • The free base is treated with hydrochloric acid, typically in an organic solvent like ethyl acetate or an alcohol solvent.
  • The reaction is carried out at ambient temperature with stirring until complete salt formation.
  • The hydrochloride salt precipitates out and is isolated by filtration and drying.
Step Reagents/Conditions Solvent Temperature Time Notes
Salt formation HCl (1.0–1.5 equivalents) Ethyl acetate or ethanol Ambient 1–3 hours Controlled addition of acid

This salt formation step is a common pharmaceutical practice to enhance compound handling and is consistent with methods used for similar piperidine derivatives.

Alternative Synthetic Routes and Catalytic Methods

While the sulfonylation and nucleophilic substitution route is predominant, alternative methods include:

These alternative methods often require specialized catalysts such as palladium on charcoal and controlled hydrogen sources (e.g., formaldehyde in transfer hydrogenation), but are less common for this specific compound.

Research Findings and Yield Data

Based on analogous compound preparations and patent literature, the following yields and purities are typical:

Step Yield (%) Purity (%) Remarks
Sulfonylation of hydroxypropanoate 80–90 >95 High selectivity with optimized base and temperature control
Nucleophilic substitution 75–85 >95 Excess piperidine improves yield
Hydrochloride salt formation 90–95 >98 Crystalline salt with good stability

The overall process yield typically ranges from 60% to 75%, depending on scale and purification methods.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Solvents Temperature Range Typical Yield Notes
Esterification (if needed) 3-hydroxypropanoic acid + methanol + acid catalyst Methanol Reflux (~65 °C) 85–90% Standard Fischer esterification
Sulfonylation Methanesulfonyl chloride + base (e.g., Et3N) DCM, toluene 0–25 °C 80–90% Forms mesylate/tosylate leaving group
Nucleophilic substitution Piperidine Acetonitrile, DMF 50–80 °C 75–85% Ether bond formation
Hydrochloride salt formation HCl (1.0–1.5 equiv) Ethyl acetate, ethanol Ambient 90–95% Salt precipitation and isolation

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3-piperidinyloxy)propanoate hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Methyl 3-(3-piperidinyloxy)propanoate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Studied for its potential therapeutic effects and as a reference compound in pharmacological research.

    Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of Methyl 3-(3-piperidinyloxy)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act on the central nervous system by modulating neurotransmitter levels and receptor activity. It may also interact with enzymes involved in metabolic processes, leading to various physiological effects.

Comparison with Similar Compounds

Structural Isomers and Piperidine Derivatives

  • Methyl 3-(4-Piperidinyloxy)propanoate Hydrochloride (CAS 190515-56-1): A structural isomer with the piperidinyloxy group at the 4-position instead of 3. This positional difference can alter steric and electronic properties, affecting solubility and reactivity. For example, the 3-substituted isomer may exhibit distinct pharmacokinetics due to conformational flexibility .
  • 3-(2-Methylphenoxy)piperidine Hydrochloride: Contains a methylphenoxy substituent instead of the propanoate ester. However, it also introduces acute toxicity risks (GHS Category 4 for acute toxicity) .

Ester Derivatives with Varied Substituents

  • Ethyl 3-Amino-3-(3-fluorophenyl)propanoate Hydrochloride (CAS 1821827-13-7): Substitutes the piperidinyloxy group with a fluorophenyl ring and an ethyl ester. The fluorine atom enhances metabolic stability via electron-withdrawing effects, while the ethyl ester may slow hydrolysis compared to methyl esters .
  • This modification could improve solubility but reduce membrane permeability .

Piperidine and Pyrrolidine Analogs

  • Methyl 3-(3-Amino-2-oxopyrrolidin-1-yl)propanoate Hydrochloride (CAS 1427378-56-0): Replaces the piperidine ring with a pyrrolidinone moiety.
  • Methyl 3-[2-(2-Aminoethoxy)ethoxy]propanoate Hydrochloride (CAS 2445792-37-8): Incorporates a polyethylene glycol-like chain, significantly increasing hydrophilicity and making it suitable for aqueous formulations. However, the extended chain may limit tissue penetration .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Structural Features Solubility Toxicity (GHS)
Methyl 3-(3-piperidinyloxy)propanoate HCl ~227.7 (estimated) 3-piperidinyloxy, methyl ester Moderate in water Acute Toxicity (Cat. 4)
Methyl 3-(4-piperidinyloxy)propanoate HCl ~227.7 4-piperidinyloxy isomer Similar to 3-isomer Not reported
Ethyl 3-amino-3-(3-fluorophenyl)propanoate HCl 263.72 Fluorophenyl, ethyl ester Low in water Acute Toxicity (Cat. 4)
Methyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate HCl 319.8 Methylsulfonylphenyl, chiral center High in polar solvents Skin irritation (Cat. 2)

Biological Activity

Methyl 3-(3-piperidinyloxy)propanoate hydrochloride is a piperidine derivative that has garnered attention for its diverse biological activities, particularly in pharmacology. This article delves into its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

  • Molecular Formula : C₉H₁₈ClNO₃
  • Molecular Weight : 223.70 g/mol
  • Structure : The compound features a piperidin-3-yloxy group attached to a propanoate moiety, typically encountered in its hydrochloride salt form, which enhances its solubility in aqueous environments.

Biological Activities

This compound exhibits various biological activities:

  • Neuroactive Properties :
    • The compound has shown promise in neuropharmacology, with studies indicating its potential as a modulator of neurotransmitter systems. It interacts with specific receptors, influencing neuronal signaling pathways.
  • Antimicrobial Activity :
    • In vitro studies have evaluated the compound's efficacy against various bacterial strains, demonstrating significant antimicrobial properties. For instance, derivatives of piperidine compounds have been shown to inhibit the growth of pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum .
  • Enzyme Inhibition :
    • Research has highlighted the compound's ability to inhibit enzymes such as α-glucosidase, which is crucial for carbohydrate metabolism. This inhibition can be beneficial in managing conditions like diabetes by regulating blood sugar levels .

The mechanism of action for this compound involves:

  • Receptor Interaction : The compound binds to specific receptors in the central nervous system (CNS), modulating neurotransmitter release and activity. This interaction is pivotal for its neuroactive effects.
  • Enzymatic Activity Modulation : By inhibiting enzymes like α-glucosidase, the compound alters metabolic pathways, impacting glucose absorption and utilization in the body.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroactiveModulates neurotransmitter systems
AntimicrobialEffective against Xanthomonas axonopodis and others
Enzyme InhibitionInhibits α-glucosidase

Case Study: Neuropharmacological Effects

In a recent study, this compound was evaluated for its effects on synaptic transmission in animal models. The results indicated enhanced synaptic plasticity and potential neuroprotective effects against neurodegenerative conditions .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against fungal pathogens such as Alternaria solani and Fusarium solani. The study utilized artificial inoculation techniques to assess efficacy, revealing significant inhibition rates compared to control groups .

Q & A

Q. What are the recommended synthesis protocols for Methyl 3-(3-piperidinyloxy)propanoate hydrochloride?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and esterification. Piperidine derivatives often require protection/deprotection strategies for reactive amine groups. For example, coupling 3-piperidinol with a halogenated propanoate ester under basic conditions (e.g., K₂CO₃ in DMF) can yield the intermediate, followed by hydrochloride salt formation. Purification via column chromatography (silica gel, methanol/dichloromethane gradient) is recommended to isolate the product .

Q. What safety measures are essential when handling this compound?

Critical precautions include:

  • Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and ANSI-approved safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols/dust .
  • Storage: Store at 2–8°C in a dry, sealed container to prevent degradation .
  • Emergency Response: In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Q. How should the compound be characterized post-synthesis?

Standard analytical methods include:

  • NMR Spectroscopy: Confirm structural integrity via ¹H/¹³C NMR (e.g., δ ~3.6 ppm for methoxy groups) .
  • HPLC: Assess purity (>95%) using a C18 column and UV detection at 254 nm .
  • Mass Spectrometry: Verify molecular weight (e.g., [M+H⁺] = 273.2 for related piperidine derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

When toxicity data is limited or conflicting:

  • In Silico Prediction: Use tools like ProTox-II or ADMETlab to model acute toxicity (e.g., LD₅₀) and prioritize in vitro testing .
  • Comparative Studies: Benchmark against structurally similar compounds (e.g., Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride) with known toxicity profiles .
  • Dose-Response Assays: Conduct MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values and validate safety thresholds .

Q. What strategies optimize reaction yields when intermediates are unstable?

  • Low-Temperature Reactions: Perform steps at 0–5°C to minimize decomposition of sensitive intermediates .
  • In Situ Protection: Use tert-butoxycarbonyl (Boc) groups to stabilize amines during synthesis .
  • Real-Time Monitoring: Employ techniques like FTIR or inline HPLC to track reaction progress and adjust conditions dynamically .

Q. How does solvent polarity affect the compound’s reactivity in nucleophilic substitutions?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of piperidine oxygen by stabilizing transition states. For example, reactions in DMF show 20–30% higher yields compared to THF due to improved solubility of ionic intermediates .

Key Considerations for Experimental Design

  • Reproducibility: Document reaction parameters (temperature, solvent ratios) meticulously to address batch-to-batch variability .
  • Contamination Control: Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of ester groups .
  • Data Validation: Cross-reference spectral data with published analogs (e.g., piperidine-based hydrochlorides) to confirm assignments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(3-piperidinyloxy)propanoate hydrochloride
Reactant of Route 2
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Methyl 3-(3-piperidinyloxy)propanoate hydrochloride

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